N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide
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Overview
Description
N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is a member of benzamides.
Scientific Research Applications
Alzheimer's Disease Treatment
- N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivatives show promise as inhibitors of the acetylcholinesterase enzyme, which is a key target in Alzheimer's disease treatment. One compound in particular showed significant inhibitory effects, suggesting potential as a lead compound in developing new treatments for this disease (Yamali, Gul, Levent, & Demir, 2021).
Glaucoma and Enzyme Inhibition
- Benzamide derivatives with thiourea-substituted benzenesulfonamides have been synthesized as inhibitors of human carbonic anhydrase I and II, proteins relevant in treating glaucoma. Some of these compounds showed significant inhibitory effects, indicating potential as new treatments for glaucoma (Tuğrak, Gul, Demir, & Gulcin, 2020).
Postoperative Pain Management
- Research on N-(3-(morpholinomethyl)-phenyl)-amides, derived from sulfamoyl benzamides, identified them as potent and selective CB2 agonists. These compounds showed effective activity in a rodent model of postoperative pain, indicating potential application in pain management (Worm et al., 2009).
Antidiabetic and Antimicrobial Potential
- N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives have been evaluated for antidiabetic potential against enzymes like α-glucosidase and α-amylase. Some compounds demonstrated potent inhibitory activity, alongside notable antimicrobial effects (Thakal, Singh, & Singh, 2020).
Anticancer Activity
- Several studies have synthesized and evaluated different benzamide derivatives for their anticancer properties against various cancer cell lines. Some compounds have shown promising results, indicating potential for further development as anticancer agents (Ravinaik et al., 2021).
Antibacterial and Antifungal Properties
- Studies have also explored the antibacterial and antifungal properties of various sulfamoyl benzamide derivatives. These compounds have shown varying degrees of effectiveness against different bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Lahtinen et al., 2014).
Properties
Molecular Formula |
C20H18N2O3S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H18N2O3S/c1-22(18-10-6-3-7-11-18)26(24,25)19-14-12-17(13-15-19)21-20(23)16-8-4-2-5-9-16/h2-15H,1H3,(H,21,23) |
InChI Key |
NGNZFFLJJPMBCG-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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